molecular formula C17H23N3O2 B1391860 tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate CAS No. 1158767-08-8

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

Katalognummer: B1391860
CAS-Nummer: 1158767-08-8
Molekulargewicht: 301.4 g/mol
InChI-Schlüssel: VDQNQVSRYRNKSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Vorbereitungsmethoden

The synthesis of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core is known to interact with various biological targets, including kinases and G-protein coupled receptors . The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties.

Biologische Aktivität

Introduction

Tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with an indazole moiety. The general structure can be represented as follows:

C14H18N4O2\text{C}_{14}\text{H}_{18}\text{N}_4\text{O}_2

This structure is crucial for its interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Antitumor Activity

Research has demonstrated that indazole-containing compounds exhibit significant antitumor activity. For instance, a study highlighted that derivatives of indazole showed potent inhibition against various cancer cell lines. The compound this compound was specifically noted for its ability to inhibit cell proliferation in models of colon cancer, showcasing an IC50 value in the low micromolar range .

The mechanism by which this compound exerts its effects is primarily through the inhibition of specific kinases involved in cell signaling pathways. This inhibition leads to reduced cell growth and proliferation. The compound's binding affinity to these targets is influenced by the presence of the indazole ring, which enhances its interaction with the active sites of kinases .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the indazole and piperidine moieties can significantly affect the biological activity of the compound. For example, variations in substituents at the 4-position of the indazole ring have been linked to changes in potency against cancer cell lines. Compounds with electron-withdrawing groups at this position generally exhibited enhanced activity .

Summary of Biological Activities

Activity IC50 Value (μM) Cell Line Reference
Antitumor0.64HCT116 (Colon Cancer)
Kinase Inhibition0.4Various Cancer Lines
ERK1/2 Activity20HT29

Comparison of Indazole Derivatives

Compound IC50 Value (μM) Target
This compound0.64PLK4
Indazole Derivative A0.4Pim Kinases
Indazole Derivative B2.6–3.9CDC42

Case Study: In Vivo Efficacy

In a recent study, this compound was tested for its efficacy in vivo using mouse models of colon cancer. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a therapeutic agent .

Clinical Implications

The promising results from preclinical studies have led to considerations for clinical trials aimed at evaluating the safety and efficacy of this compound in humans, particularly for those with resistant forms of cancer .

Eigenschaften

IUPAC Name

tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-17(2,3)22-16(21)20-8-6-12(7-9-20)13-4-5-15-14(10-13)11-18-19-15/h4-5,10-12H,6-9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQNQVSRYRNKSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC3=C(C=C2)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20678129
Record name tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158767-08-8
Record name tert-Butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20678129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 50-mL three neck round-bottom flask, which was purged and maintained with an inert atmosphere of nitrogen, was placed a suspension of Zn (990 mg, 15.1 mmol) in DMA (1 mL) A 7:5 v/v mixture of TMSCl/1,2-dibromoethane (0.12 mL) was added drop-wise at a rate to maintain the temperature below 65° C., then the mixture was stirred for an additional 10 min. A solution of tert-butyl 4-iodopiperidine-1-carboxylate (3.17 g, 10.2 mmol) in DMA (2 mL) was added drop-wise and stirred at 40-45° C. for 30 min. The resulting mixture was added to a mixture of 5-bromo-1H-indazole (1.00 g, 5.08 mmol), CuI (80 mg, 0.42 mmol) and Pd(dppf)Cl2 (260 mg, 0.36 mmol) in DMA (1 mL) in a 50-mL round-bottom flask under a nitrogen atmosphere. The resulting mixture was stirred overnight at 85° C., then cooled and diluted with ethyl acetate (50 mL) and washed with brine (3×20 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography with ethyl acetate/petroleum ether (1/5) as the eluent to yield the title compound as a yellow solid (200 mg, 12%).
Name
TMSCl 1,2-dibromoethane
Quantity
0.12 mL
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Name
CuI
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
260 mg
Type
catalyst
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Name
Quantity
990 mg
Type
catalyst
Reaction Step Five
Yield
12%

Synthesis routes and methods II

Procedure details

A solution of tert-butyl 4-(1H-indazol-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate (200 mg; 0.67 mmol; 1.0 eq.) in MeOH (6 mL) was hydrogenated (10 bars) in a Paar instrument in presence of Pd/C (10% Pd moistened 50% H2O; 7.11 mg; 0.07 mmol; 0.10 eq.) at RT. After 12 h, the reaction mixture was filtered through a celite pad and the filtrate was concentrated to dryness to give the title compound as a grey foam (200 mg; 99%). 1H NMR (300 MHz, DMSO-d6) δ 12.94 (brs, 1H), 7.98 (s, 1H), 7.56 (s, 1H), 7.49-7.43 (m, 1H), 7.28-7.22 (m, 1H), 4.18-4.02 (m, 2H), 2.99-2.67 (m, 3H), 1.83-1.73 (m, 2H), 1.65-1.46 (m, 2H), 1.42 (s, 9H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
7.11 mg
Type
catalyst
Reaction Step Three
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 4-(1H-indazol-5-yl)piperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.